3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the benzothiophene core. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The benzothiophene core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and benzothiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and benzothiophene moieties.
Biology: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzothiophene core may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
What sets 3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide apart is its unique combination of a benzothiophene core and a thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C20H15ClN2OS2 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2OS2/c21-17-15-8-4-5-9-16(15)26-18(17)19(24)22-11-10-14-12-25-20(23-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,24) |
InChI Key |
DVIVHUIHGVRJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.